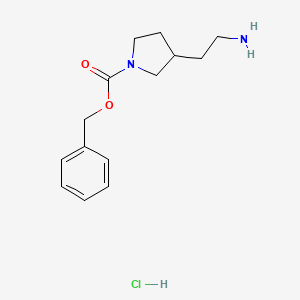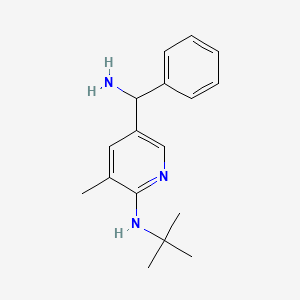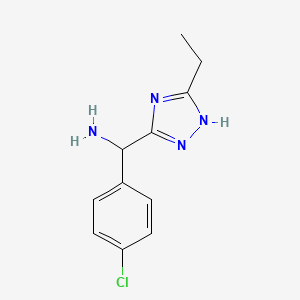
5-(Cyclopentanecarbonyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclopentanecarbonyl)furan-2-carboxylic acid: is a chemical compound that features a furan ring substituted with a cyclopentanecarbonyl group and a carboxylic acid group. This compound is part of the broader class of furan derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentanecarbonyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Cyclopentanecarbonyl Group: This step can be achieved through Friedel-Crafts acylation, where cyclopentanecarbonyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclopentanecarbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(Cyclopentanemethyl)furan-2-carboxylic acid.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(Cyclopentanecarbonyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and polymers.
Mécanisme D'action
The mechanism of action of 5-(Cyclopentanecarbonyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and the cyclopentanecarbonyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which influence its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxylic Acid: A similar compound with two carboxylic acid groups on the furan ring, known for its use in the production of bio-based polymers.
Furan-2-carboxylic Acid: A simpler derivative with only a carboxylic acid group on the furan ring.
Uniqueness
5-(Cyclopentanecarbonyl)furan-2-carboxylic acid is unique due to the presence of the cyclopentanecarbonyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
5-(cyclopentanecarbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-10(7-3-1-2-4-7)8-5-6-9(15-8)11(13)14/h5-7H,1-4H2,(H,13,14) |
Clé InChI |
DCKARNOZXBVDCG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)C2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)
![tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11800200.png)




![4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11800230.png)



![6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800273.png)

